3-(1-Benzothiophen-7-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-7-yl)propanoic acid |
InChI |
InChI=1S/C11H10O2S/c12-10(13)5-4-8-2-1-3-9-6-7-14-11(8)9/h1-3,6-7H,4-5H2,(H,12,13) |
InChI Key |
AVJGCBOABPXCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCC(=O)O)SC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 1 Benzothiophen 7 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR: Proton NMR spectroscopy of 3-(1-Benzothiophen-7-yl)propanoic acid would reveal the number of different types of protons and their neighboring environments. A patent describing the synthesis of this compound reports the following ¹H NMR spectral data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d, J=8.0 Hz | 1H | Aromatic H |
| 7.49 | d, J=5.5 Hz | 1H | Aromatic H |
| 7.37 | d, J=8.0 Hz | 1H | Aromatic H |
| 7.32 | t, J=8.0 Hz | 1H | Aromatic H |
| 7.28 | d, J=5.5 Hz | 1H | Aromatic H |
| 3.34 | t, J=7.7 Hz | 2H | -CH₂- (alpha to benzothiophene) |
| 2.82 | t, J=7.7 Hz | 2H | -CH₂- (alpha to carboxylic acid) |
This table is based on reported data for a similar compound and serves as an illustrative example.
¹³C NMR and 2D NMR: While specific experimental ¹³C NMR data for this compound is not widely published, the expected spectrum would show distinct signals for the carboxylic acid carbon, the two methylene (B1212753) carbons of the propanoic acid chain, and the carbons of the benzothiophene (B83047) ring system. nih.govmdpi.comias.ac.in Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity of the entire molecule. ias.ac.in
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.govmdpi.commdpi.com
For this compound, a high-resolution mass spectrum would provide the exact molecular weight, confirming its elemental composition. A patent document reports a mass spectrometry result showing a peak at m/z = 221.0 (M+H)⁺, corresponding to the protonated molecule. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of the carboxylic acid group or fragmentation of the propanoic acid chain, providing further structural confirmation.
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 221.0 | Molecular ion peak (protonated) |
| [M-COOH]⁺ | 175.0 | Loss of the carboxylic acid group |
| [C₈H₅S-CH₂]⁺ | 147.0 | Fragmentation of the side chain |
This table represents a hypothetical fragmentation pattern for illustrative purposes.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govmdpi.com These methods are excellent for identifying the functional groups present in a compound. researchgate.netiosrjournals.orgnih.gov
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and vibrations associated with the benzothiophene ring system. researchgate.netiosrjournals.orgprimescholars.com
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H (Carboxylic acid) | 2500-3300 (broad) | IR |
| C=O (Carboxylic acid) | 1700-1725 | IR, Raman |
| C-H (Aromatic) | 3000-3100 | IR, Raman |
| C-H (Aliphatic) | 2850-2960 | IR, Raman |
| C=C (Aromatic) | 1450-1600 | IR, Raman |
| C-S (Thiophene ring) | 600-800 | IR, Raman |
This table provides expected ranges for the key functional groups.
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. sielc.commdpi.comunirioja.esrjlm.ro A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic or phosphoric acid), would be suitable for determining the purity of this compound. sielc.commdpi.com The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
Gas Chromatography (GC): Gas chromatography is generally used for volatile and thermally stable compounds. unirioja.esrjlm.roshimadzu.comacs.org Direct analysis of this compound by GC may be challenging due to the low volatility and potential for thermal decomposition of the carboxylic acid. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) would allow for successful analysis by GC, which could be used for purity assessment and detection of volatile impurities. shimadzu.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as sulfur in this case) in a sample. iosrjournals.org The experimentally determined percentages of each element are then compared with the calculated theoretical values based on the molecular formula (C₁₁H₁₀O₂S). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
| Element | Theoretical % |
| Carbon (C) | 64.06 |
| Hydrogen (H) | 4.89 |
| Oxygen (O) | 15.51 |
| Sulfur (S) | 15.55 |
This table shows the calculated elemental composition for C₁₁H₁₀O₂S.
Computational and Theoretical Investigations of 3 1 Benzothiophen 7 Yl Propanoic Acid
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a primary tool for predicting the molecular properties and reactivity of organic compounds, including benzothiophene (B83047) derivatives. researchgate.netnih.gov DFT calculations allow for the determination of various electronic parameters that are key to understanding the molecule's stability and chemical behavior. nih.gov
Key electronic properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. chemijournal.com
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from these orbital energies. These indices provide a quantitative measure of the molecule's reactivity. mdpi.com For instance, the electrophilicity index helps to classify molecules as strong or marginal electrophiles. Natural Bond Orbital (NBO) analysis, another component of DFT studies, reveals details about charge delocalization and donor-acceptor interactions within the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
| Parameter | Description | Typical Calculated Value (for similar structures) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -6.0 to -7.0 eV |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -1.5 to -2.5 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 4.0 to 5.0 eV |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | ~ 3.7 to 4.7 |
| Chemical Hardness (η) | Resistance to change in electron configuration | ~ 2.0 to 2.5 |
| Global Electrophilicity (ω) | Measure of energy lowering due to maximal electron flow | ~ 1.3 to 1.8 eV |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 3-(1-Benzothiophen-7-yl)propanoic acid, and a macromolecular target, typically a protein. nih.govmdpi.com These methods are fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action. dntb.gov.ua
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. Docking studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com For example, studies on β-hydroxy-β-arylpropanoic acids, which are structurally related, have used molecular docking to identify potential cyclooxygenase-2 (COX-2) inhibitors. mdpi.com
| Parameter | Description | Example Finding (for similar benzothiophene derivatives) |
|---|---|---|
| Binding Affinity/Docking Score | Predicted strength of the ligand-target interaction. | -7.0 to -11.5 kcal/mol. najah.edu |
| Key Interacting Residues | Specific amino acids in the target's binding site that interact with the ligand. | Arg97, Glu63, Tyr159 (via hydrogen bonds). ijnc.ir |
| Types of Interactions | The nature of the chemical bonds stabilizing the complex. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking. ijnc.ir |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between atoms of the complex over the MD simulation, indicating stability. | Stable complex shows low RMSD values over the simulation time. najah.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzothiophene-Propanoic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com For benzothiophene-propanoic acid derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. imist.maresearchgate.net
The development of a QSAR model involves several steps:
Data Set Preparation: A series of benzothiophene derivatives with experimentally determined biological activities is collected. nih.gov This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, electronic, and steric properties. researchgate.net
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build an equation that correlates the descriptors with the biological activity. imist.maresearchgate.net
Validation: The model's statistical significance and predictive ability are rigorously assessed using internal (e.g., cross-validation, q²) and external validation (using the test set, r²). mdpi.com
QSAR studies on benzothiophene analogs have successfully developed models to predict various activities, including anticancer, antimicrobial, and enzyme inhibitory effects. imist.maresearchgate.netpharmacophorejournal.com These models highlight which molecular features are most important for activity, providing valuable guidance for the rational design of more potent derivatives. nih.gov
| Statistical Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6. nih.gov |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5. researchgate.net |
| r²_pred (Predictive r² for Test Set) | Measures the external predictive ability of the model on an independent test set. | > 0.5. nih.gov |
| F-test (Fischer's value) | Represents the statistical significance of the model. | High values are preferred. researchgate.net |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov The Potential Energy Surface (PES) provides a mathematical map of a molecule's energy as a function of its geometry. longdom.org For a flexible molecule like this compound, which has a rotatable propanoic acid side chain, understanding its conformational preferences and the energy landscape is crucial.
These studies are typically performed using quantum chemical methods. A common approach is to perform a "relaxed PES scan," where a specific dihedral angle (torsion angle) is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. researchgate.net Plotting the energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).
The complexity of a PES increases with the number of rotatable bonds. longdom.org For this compound, key dihedral angles would include those along the C-C bonds of the propanoic acid chain. The results of such an analysis can identify the most stable, low-energy conformation(s) that the molecule is likely to adopt, which is critical information for molecular docking studies and for understanding its interaction with biological targets. rug.nl
| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| ~0° | Syn-periplanar (Eclipsed) | High (Transition State) | Sterically hindered arrangement. |
| ~60° | Gauche (Staggered) | Low (Local Minimum) | A stable, staggered conformation. |
| ~120° | Anti-clinal (Eclipsed) | High (Transition State) | Sterically hindered arrangement. |
| 180° | Anti-periplanar (Staggered) | Lowest (Global Minimum) | The most stable, fully extended conformation. |
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations, particularly using DFT, are highly effective for predicting the spectroscopic properties of molecules. amanote.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure of newly synthesized compounds like this compound. chemijournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data. A good correlation between the predicted and observed chemical shifts helps in the unambiguous assignment of all signals in the NMR spectrum, confirming the connectivity of atoms within the molecule. nih.gov
| Spectroscopic Data | Calculated Value (cm⁻¹ for IR/Raman, ppm for NMR) | Experimental Value (cm⁻¹ for IR/Raman, ppm for NMR) | Assignment (Example) |
|---|---|---|---|
| FT-IR | ~1720 cm⁻¹ (scaled) | ~1700-1725 cm⁻¹ | C=O stretch of carboxylic acid |
| FT-IR | ~2950 cm⁻¹ (scaled) | ~2850-3000 cm⁻¹ | C-H stretch of alkyl chain |
| ¹³C NMR | ~178 ppm | ~175-180 ppm | Carbonyl Carbon (COOH) |
| ¹³C NMR | ~120-140 ppm | ~120-140 ppm | Aromatic Carbons (Benzothiophene) |
| ¹H NMR | ~7.0-8.0 ppm | ~7.0-8.0 ppm | Aromatic Protons (Benzothiophene) |
Preclinical Biological Activity and Mechanistic Studies of 3 1 Benzothiophen 7 Yl Propanoic Acid and Its Analogues
In Vitro Cellular and Molecular Assays
Enzyme Inhibition Studies (e.g., COX, LOX, PPAR)
Benzothiophene (B83047) derivatives have been investigated for their inhibitory effects on several key enzymes implicated in various diseases. Notably, organometallic derivatives of Zileuton, which contains a benzothiophene moiety, have shown potent and selective inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. For instance, a ferrocenyl derivative of Zileuton, named Ferroleuton, exhibited an IC50 value of 0.21 µM against 5-LOX, which is more potent than Zileuton itself (IC50 of 0.67 µM). usach.cl Kinetic studies revealed that these derivatives act through competitive or mixed-type inhibition. usach.cl
In the realm of cancer research, certain benzothiophene analogues have been identified as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (Nampt), an enzyme crucial for cancer cell metabolism. rsc.org Additionally, some derivatives have demonstrated inhibitory activity against SUMO-specific proteases (SENPs), which are involved in the post-translational modification of proteins and are considered potential cancer therapeutic targets. nih.gov Other studies have explored benzothiophene-based compounds as inhibitors of Rho-associated protein kinase (ROCK), a key regulator of cellular contraction and motility. rsc.org
Furthermore, some benzothiophene and thiophene (B33073) derivatives have been evaluated for their activity on peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. rsc.org
| Compound Class | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Ferrocenyl Zileuton analogue (Ferroleuton) | 5-Lipoxygenase (5-LOX) | 0.21 µM | usach.cl |
| Zileuton | 5-Lipoxygenase (5-LOX) | 0.67 µM | usach.cl |
| Ruthenocenyl Zileuton analogue (Ruthenoleuton) | 5-Lipoxygenase (5-LOX) | 3.49 µM | usach.cl |
| Benzothiophene-2-carboxamide derivative | SENP2 | 0.56 µM | nih.gov |
| 5-hydroxybenzothiophene hydrazide (16b) | Clk4 | 11 nM | tandfonline.com |
| 5-hydroxybenzothiophene hydrazide (16b) | DRAK1 | 87 nM | tandfonline.com |
| 5-hydroxybenzothiophene hydrazide (16b) | Haspin | 125.7 nM | tandfonline.com |
Receptor Agonism/Antagonism Profiling
The interaction of benzothiophene derivatives with various receptors has been a focal point of research to understand their therapeutic potential. A study on benzothiophene oxobutanoic acid analogues identified novel agonists for the stimulator of interferon genes (STING) receptor, a key component of the innate immune system. nih.gov Pharmacological activation of STING is a promising strategy for cancer immunotherapy. nih.gov One of the lead compounds from this study demonstrated more potent and rapid activation of the STING signaling pathway compared to the known agonist ADU-S100 in THP1-Dual cells. nih.gov
In a different therapeutic area, benzimidazole (B57391) and benzothiophene derivatives have been synthesized and evaluated as ligands for cannabinoid receptors. These studies have led to the identification of compounds with selective affinity for the CB2 receptor, which is primarily expressed in immune cells and is a target for anti-inflammatory and immunomodulatory therapies. nih.gov Docking studies suggested that interactions with specific amino acid residues, such as Lys109, could be crucial for this selectivity. nih.gov
Cellular Pathway Modulation Investigations
The ability of benzothiophene derivatives to modulate specific cellular pathways has been demonstrated in several studies. For instance, a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were found to inhibit the RhoA/ROCK pathway, which is a critical regulator of cancer cell migration and invasion. nih.gov The lead compound from this series significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and induced apoptosis. nih.gov The mechanism of action was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers, both of which are downstream effects of the RhoA/ROCK pathway. nih.gov
As mentioned in the previous section, benzothiophene oxobutanoic acid analogues that act as STING agonists have been shown to potently activate the STING signaling pathway. nih.gov This activation is a critical step in initiating an innate immune response, which can lead to the production of interferons and other cytokines that help to fight infections and cancer.
Antiproliferative and Cytotoxic Efficacy in Preclinical Models
A significant body of research has focused on the antiproliferative and cytotoxic effects of benzothiophene derivatives against various cancer cell lines. A series of benzothiophene acrylonitrile (B1666552) analogues, designed to resemble combretastatin, a potent antitubulin agent, exhibited significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 values in the nanomolar range. nih.gov One of the most active compounds demonstrated GI50 values ranging from 21.1 nM to 98.9 nM in the majority of the cell lines tested. nih.gov These compounds are believed to exert their cytotoxic effects by interfering with tubulin polymerization. nih.gov
Another study on substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules also reported moderate to good anticancer activity against A549, HeLa, MCF-7, and Du-145 cancer cell lines, with IC50 values in the low micromolar range. benthamdirect.com Furthermore, 5-hydroxybenzothiophene derivatives have been developed as multi-target kinase inhibitors with notable growth inhibitory activity across different cancer cell lines. tandfonline.com One particular hydrazide derivative displayed broad-spectrum anticancer activity, with the highest efficacy observed in U87MG glioblastoma cells (IC50 = 7.2 µM). tandfonline.com
| Compound Analogue | Cancer Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | GI50 | 21.2–50.0 nM | nih.gov |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | GI50 | 10–66.5 nM | nih.gov |
| Substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides | MCF-7, HeLa, A-549, Du-145 | IC50 | 1.81 to 9.73 µM | benthamdirect.com |
| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | IC50 | 7.2 µM | tandfonline.com |
Antimicrobial Spectrum and Potency in Vitro
The benzothiophene scaffold is a constituent of various compounds that have been evaluated for their antimicrobial properties. A study focused on benzo[b]thiophene acylhydrazones demonstrated their potential as antimicrobial agents against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Another research effort led to the synthesis of benzothiophene derivatives containing coumarin, pyrimidine, and pyrazole (B372694) moieties, with some of these new compounds exhibiting promising antibacterial and antifungal activities. researchgate.net
Furthermore, the synthesis and evaluation of various other benzothiophene derivatives have shown a broad range of antimicrobial activities, highlighting the versatility of this chemical scaffold in the development of new anti-infective agents. uow.edu.auresearchgate.net
In Vivo Preclinical Models of Biological Activity
While in vitro studies provide valuable initial data, the efficacy of novel compounds must ultimately be demonstrated in living organisms. A limited number of in vivo preclinical studies have been conducted on benzothiophene derivatives. One notable study demonstrated the in vivo efficacy of a small molecule benzothiophene in a mouse model of infection with drug-resistant Enterococcus faecium, a significant human pathogen. researchgate.net
In the field of oncology, a novel STING agonist based on a benzothiophene oxobutanoic acid scaffold has shown significant in vivo anti-tumor efficacy in several mouse tumor models, including a CT26 colon carcinoma model. nih.gov Treatment with this compound led to the complete eradication of tumors in all treated mice, and the animals were subsequently able to reject a re-challenge with the same tumor cells, indicating the induction of a durable immune memory. nih.gov
In a different therapeutic context, novel benzothiophene derivatives have been evaluated for their antidiabetic efficacy in in vivo models. The antihyperglycemic activity of top-ranked benzothiophenes was assessed in glucose-loaded mice, with some compounds demonstrating promising results. nih.gov
Murine Models of Inflammation
Aryl propionic acid derivatives, a class of compounds to which 3-(1-benzothiophen-7-yl)propanoic acid belongs, are widely recognized for their anti-inflammatory properties. orientjchem.org Preclinical evaluation in murine models is a critical step in characterizing the anti-inflammatory potential of new chemical entities. Analogues of this compound have been investigated in various animal models to assess their efficacy.
For instance, studies on paeonol (B1678282) analogues, which share structural similarities, have been conducted in a murine model of Complete Freund's Adjuvant (CFA)-induced arthritis. nih.gov In this model, the analogues demonstrated anti-inflammatory activities by scavenging free radicals and inhibiting lipid mediators of inflammation. nih.gov Specifically, certain long-chain alkyl ether analogues of paeonol showed significant ability to scavenge hydroxyl (OH) and superoxide (B77818) (O₂⁻) radicals and exhibited substantial inhibition of cyclooxygenase-2 (COX-2) enzyme activity. nih.gov The COX family of enzymes are key mediators of inflammation. orientjchem.org
Another relevant murine model is chemically induced colitis, which is used to study inflammatory bowel disease (IBD). Indole-3-propionic acid (IPA), a metabolite produced by intestinal microbiota, has been shown to improve colitis outcomes in mice. nih.gov Treatment with IPA in colitic mice led to improved clinical outcomes and was found to enhance intestinal barrier function, showcasing a mechanism of action that is of interest for inflammatory conditions of the gut. nih.gov
The anti-inflammatory mechanism for some propanoic acid analogues involves the inhibition of key enzymes in the inflammatory cascade. For example, derivatives of 3-phenylpropanoic acid have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an important enzyme in the production of prostaglandin E2, a key mediator of inflammation. nih.gov
Table 1: Effects of Paeonol Analogues in CFA-Induced Arthritis Murine Model Data synthesized from research findings. nih.gov
| Compound | Key In Vivo Findings | Proposed Mechanism of Action |
| Paeonol Analogue 3h | Great scavenging ability on OH, O₂⁻; Promotion of T-AOC and SOD; Substantial inhibition on enzyme activity of COX-2, PGE2. | Free radical scavenging; Inhibition of lipid mediators. |
| Paeonol Analogue 4h | Great scavenging ability on OH, O₂⁻; Promotion of T-AOC and SOD; Substantial inhibition on enzyme activity of COX-2, PGE2. | Free radical scavenging; Inhibition of lipid mediators. |
Models for Metabolic Regulation Studies
Propanoic acid derivatives have also been explored for their role in metabolic regulation, particularly as agonists for G-protein coupled receptors. A series of β-substituted 3-(4-aryloxyaryl)propanoic acids were investigated as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). nih.govdovepress.com GPR40 is highly expressed in pancreatic beta cells and plays a role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS). dovepress.com
In vivo validation of these compounds was performed using mouse models. nih.gov The profiling of a lead compound from this series demonstrated an enhanced glucose tolerance in a mouse model, highlighting the potential of such analogues in the management of metabolic disorders like type 2 diabetes. nih.gov The activation of GPR40/FFAR1 is a key mechanism through which these compounds exert their effects on metabolic regulation. dovepress.com
Table 2: Activity of a 3-(4-Aryloxyaryl)propanoic Acid Analogue in Metabolic Models Data synthesized from research findings. nih.gov
| Compound Class | Target | In Vivo Model | Observed Effect |
| β-substituted 3-(4-aryloxyaryl)propanoic acids | GPR40/FFAR1 | Mouse | Enhanced glucose tolerance |
Preclinical Models for Antimicrobial Efficacy
The benzothiophene core is a significant scaffold in medicinal chemistry, with many derivatives possessing promising antibacterial and antifungal activities. researchgate.net This suggests that this compound and its analogues could serve as potential anti-infective agents. researchgate.net
Preclinical evaluation of related propanoic acid derivatives has demonstrated their antimicrobial efficacy. For example, a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed good antimicrobial activity against the yeast-like fungi Candida albicans. mdpi.comnih.gov These compounds also exhibited inhibitory effects against the bacteria Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The antimicrobial activity of these compounds was observed at a concentration of 64 µg/mL. mdpi.comnih.gov
Table 3: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Data synthesized from research findings. mdpi.comnih.gov
| Organism | Type | Activity Observed |
| Candida albicans | Fungi | Good antimicrobial activity |
| Escherichia coli | Bacteria | Suppression of growth |
| Staphylococcus aureus | Bacteria | Suppression of growth |
Oncological Models for Antitumor Effects
Aryl propionic acid derivatives and related structures are also being investigated for their potential as anticancer agents. orientjchem.org The mechanism of action can be multifaceted, involving the induction of cell death and inhibition of key signaling pathways. For instance, propionic acid itself has been reported to induce apoptosis in HeLa cervical cancer cells. nih.gov The proposed mechanism involves the induction of reactive oxygen species (ROS), which leads to mitochondrial membrane dysfunction and triggers autophagy. nih.gov
Analogues such as derivatives of 3-phenylpropanoic acid have been found to inhibit mPGES-1, which is considered a valuable target in cancer therapy in addition to its role in inflammation. nih.gov Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent anticancer activity against A549 non-small cell lung cancer cells, establishing this structure as a potential scaffold for developing new anticancer agents. mdpi.com One promising derivative from this class, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′- (furan-2-ylmethylene)propanehydrazide), was identified as exhibiting potent anticancer activity. mdpi.com Preclinical studies using xenograft models in mice are a common approach to evaluate the in vivo anticancer efficacy of such compounds. researchgate.netmdpi.comfrontiersin.org
Investigation of Specific Molecular Targets and Pathways
Target Identification and Validation Approaches
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For analogues of this compound, several targets have been identified through various approaches.
A combination of in silico and synthetic strategies has been employed to identify novel inhibitors. For example, a virtual fragment screening approach was used to identify 3-phenylpropanoic acid as a suitable chemical platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov This enzyme is a key target for both anti-inflammatory and cancer therapies. nih.gov
In the context of metabolic diseases, the G-protein coupled receptor GPR40 (FFAR1) was identified as a key target for a series of 3-(4-aryloxyaryl)propanoic acid agonists. nih.gov The design, synthesis, and structure-activity relationship (SAR) studies for this series led to the identification of potent agonists, which were then validated in in vivo models for their therapeutic potential. nih.gov
Ligand-Protein Binding Studies and Interaction Analysis
Once a target is identified, ligand-protein binding studies are essential to understand the molecular interactions that drive the compound's activity. Molecular modeling and docking simulations are powerful tools for this purpose.
For the 3-phenylpropanoic acid analogues targeting mPGES-1, molecular modeling calculations were used to support the observed selective inhibitory activity. nih.gov In the field of antimicrobial research, in-silico molecular docking evaluations have been performed for heterocyclic compounds to understand their binding to specific microbial enzymes. nih.gov For example, docking studies have been used to analyze the binding of potential antimicrobial agents to targets like DNA gyrase A and 14 alpha-sterol demethylase. nih.gov These analyses reveal key interactions between the ligand and the active site residues of the target protein, providing a rationale for the compound's biological activity and guiding further optimization. nih.gov
Downstream Signaling Pathway Analysis
Detailed preclinical data specifically elucidating the downstream signaling pathways modulated by this compound are not extensively available in the current body of scientific literature. General studies on the broader class of arylpropionic acid derivatives indicate a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, which in turn affects the production of prostaglandins. orientjchem.orghumanjournals.com However, the specific intracellular signaling cascades affected by this compound remain to be fully characterized.
Research into structurally related propanoic acid analogues has revealed engagement with a variety of cellular targets and signaling pathways, suggesting that the biological activities of these compounds are not limited to COX inhibition. The specific nature of the aryl group plays a crucial role in determining the molecular targets and subsequent downstream effects. orientjchem.org
For instance, certain 3-arylpropanoic acid derivatives have been identified as agonists for G protein-coupled receptors (GPCRs), such as the free fatty acid receptor 1 (GPR40). nih.govnih.gov Activation of GPR40 is known to stimulate downstream signaling cascades involving phospholipase C, leading to an increase in intracellular calcium levels and subsequent biological responses. nih.gov Another analogue, 3-[5-(3-nitrophenyl)thiophen-2-yl]propanoic acid, has been identified as an inhibitor of aldo-keto reductase family 1 member B1. drugbank.com
Furthermore, studies on other classes of propanoic acid derivatives have demonstrated their potential to modulate pathways implicated in cancer. For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promise as anticancer agents by targeting SIRT2 and EGFR. mdpi.com
While these findings for analogous compounds are informative, it is crucial to note that direct extrapolation of these mechanisms to this compound is not scientifically valid without specific experimental evidence. The unique benzothiophene moiety in its structure likely confers a distinct pharmacological profile. Therefore, dedicated mechanistic studies are required to elucidate the precise downstream signaling pathways modulated by this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1 Benzothiophen 7 Yl Propanoic Acid Derivatives
Impact of Substituents on Benzothiophene (B83047) Ring System Activity
The benzothiophene ring is a versatile scaffold whose biological activity can be finely tuned by introducing various substituents. nih.gov The nature, position, and size of these substituents can significantly alter the compound's interaction with biological targets, thereby affecting its potency and selectivity.
Research on various benzothiophene-containing compounds has demonstrated that modifications to the benzene (B151609) portion of the bicyclic system are critical for activity. For instance, in studies of benzothiophene derivatives as potential cholinesterase inhibitors, the type of substituent on the aromatic ring dictates the inhibitory potency. nih.gov Theoretical and experimental data suggest that small substituents like chlorine and methyl groups can enhance activity, indicating the presence of a correspondingly small pocket in the target enzyme's active site. nih.gov Conversely, the introduction of groups capable of hydrogen bonding, such as hydroxyl or amino groups, can either increase or decrease activity depending on the specific target and the presence of complementary hydrogen bond donors or acceptors. nih.gov
In the context of antimicrobial agents, substitutions on the benzothiophene ring have been shown to be a key determinant of efficacy against multidrug-resistant bacteria like Staphylococcus aureus. Studies on benzo[b]thiophene acylhydrazones revealed that the presence of a chlorine atom at the 6-position of the benzothiophene nucleus can lead to potent antibacterial activity. nih.gov
Table 1: Illustrative SAR of Benzothiophene Ring Substitutions on Biological Activity Note: This table is a representative example based on general findings for benzothiophene derivatives and does not represent specific data for 3-(1-Benzothiophen-7-yl)propanoic acid.
| Compound | Substituent on Benzothiophene Ring | Position | Biological Target | Relative Activity |
|---|---|---|---|---|
| Derivative A | -H (unsubstituted) | - | Enzyme X | Baseline |
| Derivative B | -Cl | 6 | Enzyme X | +++ |
| Derivative C | -OCH₃ | 5 | Enzyme X | ++ |
| Derivative D | -NO₂ | 4 | Enzyme X | + |
Role of the Propanoic Acid Side Chain in Modulating Biological Activity
The propanoic acid side chain is a common feature in many biologically active molecules, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The carboxylic acid group is often a critical pharmacophore, responsible for key interactions with the target protein, such as forming salt bridges with basic amino acid residues (e.g., arginine or lysine) in an active site. orientjchem.org
The length and structure of the acidic side chain are pivotal. For arylpropionic acids, the presence of a chiral carbon at the α-position (the carbon adjacent to the carboxyl group) is a defining feature. orientjchem.org Modifications to the propanoic acid moiety can have profound effects:
Esterification or Amidation: Converting the carboxylic acid to an ester or an amide can serve multiple purposes. It can act as a prodrug strategy to improve pharmacokinetic properties like absorption and distribution. Furthermore, forming derivatives of the carboxylate function has been shown in some NSAIDs to enhance anti-inflammatory activity while reducing the ulcerogenic side effects associated with local irritation by the acidic group. orientjchem.org
Chain Length and Rigidity: Altering the length of the alkyl chain or introducing conformational constraints (e.g., by incorporating a cyclopropane (B1198618) ring) can impact how the molecule fits into the binding pocket of a receptor. Structure-activity relationship studies on a series of 3-arylpropionic acids as agonists for the S1P1 receptor showed that modifications to the propionic acid chain were key to enhancing their metabolic stability and half-life. researchgate.net This suggests that this part of the molecule is susceptible to metabolic oxidation, and its modification can significantly improve pharmacokinetic profiles. researchgate.net
Influence of Stereochemistry on Biological Interactions
For chiral molecules like many 3-arylpropanoic acid derivatives, stereochemistry is a critical factor in determining biological activity. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacology, pharmacokinetics, and toxicity because biological systems, such as receptors and enzymes, are themselves chiral.
In the class of arylpropionic acid NSAIDs, it is well-established that the biological activity, such as the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. orientjchem.org The (R)-enantiomer is often inactive or significantly less potent. This stereoselectivity arises from the specific three-dimensional arrangement of substituents around the chiral center, which allows the active enantiomer to bind more effectively to its target. The inactive enantiomer, being a mirror image, cannot achieve the same optimal orientation and interactions within the chiral binding site.
Therefore, for any derivative of this compound that possesses a chiral center, it is highly probable that only one of the enantiomers will be responsible for the primary biological effect. Investigating the activity of the individual enantiomers is a crucial step in the drug development process to optimize therapeutic action and minimize potential off-target effects.
Bioisosteric Replacements and Their Effects on Pharmacological Profiles
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug properties by substituting one functional group with another that has similar physicochemical or steric characteristics. cambridgemedchemconsulting.com This approach can improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters.
For derivatives of this compound, bioisosteric replacements can be considered for both the benzothiophene core and the propanoic acid side chain.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to modulate acidity, improve cell permeability, or avoid metabolic liabilities. nih.gov The most common bioisostere for a carboxylic acid is the 1H-tetrazole ring. Other acidic groups like acyl sulfonamides or isoxazolols have also been used successfully. nih.gov These replacements can mimic the hydrogen bonding and ionic interactions of the carboxylate group while offering a different metabolic and physicochemical profile.
Benzothiophene Ring Bioisosteres: The benzothiophene ring itself can be considered a bioisostere of other bicyclic aromatic systems like indole (B1671886), benzofuran, or naphthalene. nih.gov For example, SAR studies on GPR40 agonists involved designing molecules with an indole moiety as a bioisostere for a phenyl-plus-linker unit, demonstrating how scaffold hopping can lead to novel active compounds. nih.gov Similarly, replacing the benzene part of a scaffold with a thiophene (B33073) ring has been shown to be well-tolerated by some receptors, indicating its utility as a bioisosteric replacement. rsc.org
Development of Predictive Models for SAR/SPR
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.net These models are invaluable in drug design for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts.
For benzothiophene derivatives, several QSAR studies have been successfully conducted to build predictive models for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govimist.maresearchgate.net These studies typically involve a series of related compounds and employ statistical methods to derive a mathematical equation linking structural descriptors to activity.
Commonly used methods include:
2D-QSAR: Uses descriptors calculated from the 2D structure, such as topological, electronic, and physicochemical parameters. researchgate.net
3D-QSAR: Requires the 3D alignment of the molecules and uses descriptors based on the surrounding molecular fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. nih.gov
These models have identified key molecular features that govern the activity of benzothiophene derivatives. For example, QSAR studies have highlighted the importance of polar interactions (electrostatic and hydrogen-bonding properties), steric features, and specific topological indices in determining the inhibitory activity of these compounds against various targets. researchgate.netnih.gov Such validated models can be powerful tools for the rational design of new, more potent derivatives of this compound. epa.gov
Medicinal Chemistry and Drug Discovery Applications of 3 1 Benzothiophen 7 Yl Propanoic Acid Scaffolds
Utility as a Privileged Scaffold in Drug Design
The benzothiophene (B83047) ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a core structure for ligands that bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov Derivatives of benzothiophene have demonstrated utility as anti-cancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others. ebrary.netresearchgate.net The structural rigidity of the bicyclic system, combined with the electronic properties conferred by the sulfur atom, allows for specific and high-affinity interactions with various protein targets. nih.gov
Similarly, the aryl propanoic acid motif is a well-established pharmacophore, most notably found in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. numberanalytics.com The carboxylic acid group is often crucial for target engagement, frequently forming key ionic or hydrogen bond interactions within a receptor's binding site. thermofisher.com
The combination of these two moieties in the 3-(1-Benzothiophen-7-yl)propanoic acid scaffold results in a molecule that inherits the favorable characteristics of both. It presents a rigid, aromatic core suitable for establishing van der Waals and pi-stacking interactions, along with a flexible propanoic acid chain that can position a critical carboxylic acid group for polar interactions with a target. This dual functionality makes the benzothiophene-propanoic acid core a versatile and valuable starting point for designing novel therapeutic agents targeting a wide array of diseases.
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a prominent strategy in drug design aimed at identifying novel core structures (scaffolds) that maintain the biological activity of a known ligand while offering improved properties such as potency, selectivity, or pharmacokinetics. thermofisher.compharmacyconcepts.in Starting from the this compound core, medicinal chemists can employ scaffold hopping to explore new chemical space.
One common approach is the replacement of the benzothiophene ring with other bicyclic or monocyclic heterocycles that can mimic its spatial and electronic features. nih.gov For instance, bioisosteric replacement of the benzothiophene core with structures like indole (B1671886), benzofuran, or quinoline (B57606) could yield compounds with similar biological profiles but different intellectual property landscapes or metabolic vulnerabilities. A documented strategy in the development of GPR40 agonists involved exploring a 1,3,4-thiadiazole (B1197879) as a more polar, heterocyclic replacement for the aryl ring in a 3-arylpropionic acid pharmacophore, demonstrating the viability of this approach. researchgate.net
Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with a dual or synergistic mode of action. The this compound scaffold is an excellent candidate for such a strategy. The benzothiophene core could be functionalized with moieties known to interact with a secondary target, while the propanoic acid portion continues to engage the primary target. This could lead to the development of dual-action drugs, for example, a compound with both anti-inflammatory and analgesic properties by targeting two separate pathways.
Lead Optimization and Compound Library Design
Following the identification of a hit compound, lead optimization is a critical process of refining its structure to enhance desired properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. scirp.org The this compound scaffold offers multiple points for chemical modification, making it highly amenable to lead optimization.
Compound library design is a systematic approach to explore the structure-activity relationships (SAR) around a core scaffold. patsnap.comuobabylon.edu.iq For the benzothiophene-propanoic acid core, a focused library could be designed by systematically varying substituents at different positions of the benzothiophene ring and by modifying the propanoic acid side chain. This allows for a comprehensive exploration of the chemical space around the scaffold to identify key structural features that govern biological activity. mdpi.comewadirect.com
Below is an interactive table illustrating a hypothetical compound library design based on the this compound scaffold.
| Scaffold Position | R1 (Position 2) | R2 (Position 3) | R3 (Position 4) | R4 (Position 5) | R5 (Position 6) | Side Chain Modification |
| Modification | H, Me, Cl, F | H, Me, OH | H, F, OMe | H, Cl, Me | H, F, CN | Propanoic acid, Butanoic acid, Ester, Amide |
| Rationale | Explore steric and electronic effects near the thiophene (B33073) ring. | Investigate impact of substitution alpha to the side chain. | Probe interactions in the benzo portion of the ring. | Analyze effects of substituents on the benzene (B151609) ring. | Evaluate impact of electron-withdrawing/donating groups. | Modulate acidity, lipophilicity, and metabolic stability. |
By synthesizing and screening such a library, medicinal chemists can build a detailed SAR map to guide the optimization process, leading to the identification of a clinical candidate with a superior therapeutic profile. nih.govpharmacy180.com
Prodrug Design and Delivery System Concepts
The presence of a carboxylic acid group, while often essential for pharmacological activity, can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. researchgate.netscirp.org Prodrug design is a widely used strategy to overcome these limitations by masking the carboxylic acid moiety with a bioreversible group. nih.gov
For this compound, the most common prodrug strategy would involve esterification of the carboxylic acid. ebrary.net Creating a simple alkyl ester (e.g., methyl or ethyl ester) increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes via passive diffusion. researchgate.net Once absorbed into the bloodstream or target tissue, endogenous esterase enzymes cleave the ester bond, regenerating the active carboxylic acid parent drug. nih.gov
This approach offers several potential advantages:
Improved Oral Bioavailability: By masking the polar carboxylic acid, the prodrug can better permeate the gastrointestinal tract.
Enhanced Permeability: Increased lipophilicity can facilitate passage across biological barriers like the blood-brain barrier.
Reduced Gastrointestinal Irritation: Masking the acidic group can sometimes mitigate local irritation associated with NSAID-like compounds. ebrary.net
Controlled Release: The rate of ester hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol used for esterification, potentially prolonging the drug's duration of action.
These concepts allow for the transformation of a potent but pharmacokinetically challenged compound into a viable drug candidate with improved delivery and efficacy.
Development of Novel Therapeutic Agents based on the Benzothiophene-Propanoic Acid Core
The versatile nature of the benzothiophene-propanoic acid scaffold has led to its exploration in the development of various novel therapeutic agents. The combination of a privileged heterocyclic core with a well-established pharmacophoric side chain allows for the targeting of multiple disease areas.
Research into GPR40 agonists for the treatment of type 2 diabetes has utilized 3-arylpropanoic acid scaffolds. Modifications of the aryl group are a key aspect of optimization, and the benzothiophene ring represents a viable and potentially advantageous aryl substitute. researchgate.net Similarly, propanoic acid analogs have been optimized as potent and selective EP3 receptor antagonists. pharmacy180.com
Furthermore, derivatives of aryl propanoic acids have been investigated for a range of other activities, highlighting the broad potential of this chemical class. numberanalytics.com Studies on related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have identified promising candidates with anticancer and antioxidant properties. The benzothiophene core itself is a component of approved drugs like Raloxifene and Zileuton, which underscores its clinical relevance and therapeutic track record. nih.gov
The table below summarizes potential therapeutic applications stemming from the benzothiophene-propanoic acid core, based on activities reported for related structures.
| Therapeutic Area | Potential Target(s) | Reported Activity of Related Scaffolds | Reference(s) |
| Metabolic Disorders | GPR40 | Agonism for potential treatment of type 2 diabetes. | researchgate.net, |
| Inflammation & Pain | COX enzymes, EP3 receptor | Anti-inflammatory and analgesic effects. | pharmacy180.com, numberanalytics.com |
| Oncology | Various kinases, Tubulin | Anti-proliferative and cytotoxic effects against cancer cell lines. | ebrary.net, |
| Infectious Diseases | Bacterial/Fungal enzymes | Antimicrobial and antifungal activity. | ebrary.net, researchgate.net |
The continued exploration of this scaffold through advanced medicinal chemistry strategies holds significant promise for the discovery of new and effective treatments for a variety of human diseases.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of 3-(1-Benzothiophen-7-yl)propanoic acid and its analogs is pivotal for extensive biological evaluation. Future research will likely focus on developing more efficient, scalable, and environmentally friendly synthetic routes.
Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, offer powerful tools for the construction of the carbon-carbon bonds necessary for synthesizing derivatives. organic-chemistry.orglibretexts.orgwikipedia.orgwikipedia.org For instance, a Heck reaction could be employed to couple a halogenated benzothiophene (B83047) with an acrylic acid derivative to form the propanoic acid side chain. organic-chemistry.orgwikipedia.orgnih.gov Similarly, a Suzuki coupling could link a benzothiophene-boronic acid with a halogenated propanoic acid ester. libretexts.orgwikipedia.orgorganic-chemistry.org These methods are highly valued for their functional group tolerance and stereoselectivity. wikipedia.org
Domino and One-Pot Reactions: There is a growing interest in domino reactions, where a series of bond-forming events occur in a single operation without the need to isolate intermediates. organic-chemistry.org The development of a one-pot synthesis for this compound, possibly involving a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, could significantly streamline its production. organic-chemistry.org
Side-Chain Installation: Research into novel methods for introducing the propanoic acid side chain onto the pre-formed benzothiophene ring is another promising avenue. This could involve Friedel-Crafts acylation followed by reduction, or the oxidation of a propyl-substituted benzothiophene. libretexts.orglibretexts.orgnumberanalytics.com Strong oxidizing agents like potassium permanganate (B83412) are known to convert alkyl side chains on aromatic rings into carboxylic acids. libretexts.orgunizin.org
| Synthetic Strategy | Description | Potential Advantage |
| Heck Coupling | Palladium-catalyzed reaction of a halo-benzothiophene with an alkene (e.g., acrylate). organic-chemistry.orgwikipedia.orgnih.gov | High regioselectivity and functional group tolerance. |
| Suzuki Coupling | Palladium-catalyzed coupling of a benzothiophene-boronic acid with a halo-propanoate. libretexts.orgwikipedia.orgorganic-chemistry.org | Mild reaction conditions and commercial availability of reagents. |
| Domino Reactions | Multi-step reactions in a single pot, potentially involving cyclization to form the benzothiophene ring. organic-chemistry.org | Increased efficiency and reduced waste. |
| Side-Chain Oxidation | Oxidation of a 7-propyl-benzothiophene to the corresponding carboxylic acid. libretexts.orgunizin.org | Direct conversion of an alkyl group to the desired acid. |
Advanced Characterization Techniques for Complex Biological Systems
Understanding how this compound interacts with its biological targets is crucial for its development as a therapeutic agent. Advanced characterization techniques can provide deep insights into these interactions.
Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for directly measuring the thermodynamics of binding between a small molecule and a protein. nih.gov This technique can determine the binding affinity, enthalpy, and entropy of the interaction, providing a complete thermodynamic profile of the binding event. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. researchgate.netijpsjournal.com It can be used to determine the kinetics of binding (on- and off-rates) in addition to the binding affinity. researchgate.net
Native Mass Spectrometry: This technique allows for the study of protein-ligand complexes in the gas phase, preserving their native, non-covalent interactions. researchgate.net It can provide information on the stoichiometry and affinity of binding, even in complex mixtures. researchgate.net
| Technique | Information Provided | Application to this compound |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Characterizing the binding to a purified target protein. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), and affinity (KD). researchgate.netijpsjournal.com | Real-time analysis of the interaction with an immobilized target. |
| Native Mass Spectrometry | Stoichiometry of binding, and relative binding affinities. researchgate.net | Studying interactions with proteins and protein complexes. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govlibretexts.org
Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. libretexts.org These models can then be used to predict the activity of novel compounds, such as derivatives of this compound, against specific targets like protein kinases. nih.govlibretexts.org Quantitative Structure-Activity Relationship (QSAR) models, for example, can identify the key structural features that are important for biological activity. wikipedia.org
Generative Models: Generative AI models can design entirely new molecules with desired properties. nih.gov By providing the model with a target product profile, such as high potency and low toxicity, it can generate novel benzothiophene-based structures for synthesis and testing.
Target Identification: AI can also be used to analyze large biological datasets to identify new potential targets for this compound. nih.gov By integrating data from genomics, proteomics, and the scientific literature, AI can help to uncover novel disease associations and therapeutic opportunities.
Discovery of New Biological Targets and Therapeutic Areas
The benzothiophene scaffold is present in a number of approved drugs and biologically active compounds, suggesting that this compound could have a wide range of therapeutic applications. benthamdirect.comrutgers.edu
Kinase Inhibition: Many kinase inhibitors feature heterocyclic cores similar to benzothiophene. nih.govlibretexts.org Future research should include broad screening of this compound against a panel of protein kinases to identify potential targets in oncology and inflammatory diseases. The application of AI in this area can help in predicting which kinases are most likely to be inhibited by this compound. nih.gov
Anti-inflammatory and Antioxidant Activity: Benzothiophene derivatives have been reported to possess anti-inflammatory and antioxidant properties. benthamdirect.com Further studies could explore the potential of this compound in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial and Antiviral Potential: Given the known antimicrobial activity of some benzothiophenes, this compound should be tested against a range of bacterial and fungal pathogens. benthamdirect.com Additionally, its potential as an antiviral agent could be explored.
Multidisciplinary Collaborations in Chemical Biology and Drug Discovery
The successful development of this compound from a chemical curiosity to a clinical candidate will require a highly collaborative, multidisciplinary approach. organic-chemistry.org
Academia-Industry Partnerships: Collaborations between academic researchers, who may be focused on fundamental biology and mechanism of action, and industry partners, with expertise in drug development and commercialization, can accelerate the translation of basic science discoveries into new medicines. organic-chemistry.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-Benzothiophen-7-yl)propanoic acid, and how can reaction efficiency be validated?
- Methodology : A two-step approach is recommended:
Friedel-Crafts Alkylation : React 1-benzothiophene with acrylonitrile in the presence of a Lewis acid (e.g., AlCl₃) to form 3-(1-benzothiophen-7-yl)propanenitrile.
Hydrolysis : Convert the nitrile to the carboxylic acid using acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions.
- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%). Yield optimization can be achieved by adjusting solvent polarity (e.g., DCM for step 1) and temperature (60–80°C for hydrolysis) .
Q. How can impurities be minimized during synthesis?
- Methodology :
- Recrystallization : Use ethanol/water (7:3 v/v) to isolate the final product, removing unreacted starting materials.
- Column Chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate byproducts like benzothiophene dimers.
- Analytical Confirmation : Characterize intermediates via ¹H/¹³C NMR (e.g., benzothiophene proton signals at δ 7.2–7.8 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- NMR : Assign the benzothiophene aromatic protons (δ 7.3–7.9 ppm) and propanoic acid side chain (δ 2.6–3.1 ppm for CH₂ groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 232.0495 (C₁₁H₁₀O₂S).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Methodology :
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid to resolve enantiomers.
- Enzymatic Resolution : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer.
- Reference : The S-enantiomer of structurally related aleglitazar was resolved using similar chiral stationary phases .
Q. What computational strategies predict the compound’s biological activity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with PPAR-α/γ receptors (targets for metabolic disorders).
- Pharmacophore Mapping : Identify critical features (e.g., carboxylic acid for hydrogen bonding) using Schrödinger’s Phase.
- MD Simulations : Assess binding stability (50 ns simulations in GROMACS) to validate docking results .
Q. How does the compound’s stability vary under physiological conditions?
- Methodology :
- pH Stability Assay : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Quantify degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition onset (>200°C indicates suitability for high-temperature applications).
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
